![molecular formula C15H22N2O2 B13886742 N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a piperidine ring
Preparation Methods
The synthesis of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using suitable reagents.
Formylation: The final step involves the formylation of the phenyl ring to introduce the formamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide can be compared with other similar compounds, such as:
N-[2-methoxy-5-methylphenyl]formamide: Lacks the piperidine ring, resulting in different chemical and biological properties.
N-[2-methoxy-4-(1-methylpiperidin-3-yl)phenyl]formamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
N-[2-methoxy-5-methyl-4-(1-piperidinyl)phenyl]formamide: Similar but without the methyl group on the piperidine ring, affecting its interactions and stability
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-14(16-10-18)15(19-3)8-13(11)12-5-4-6-17(2)9-12/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,18) |
InChI Key |
YXDZVVYDZQNFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCCN(C2)C)OC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


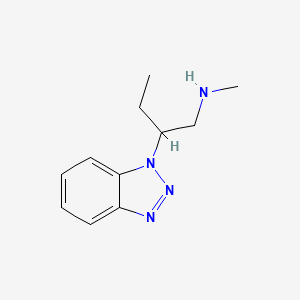
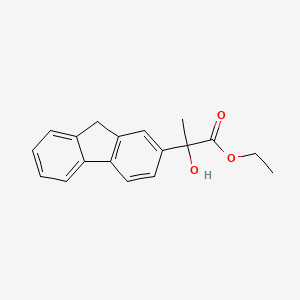
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
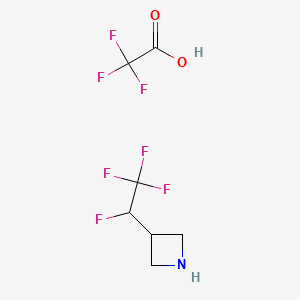
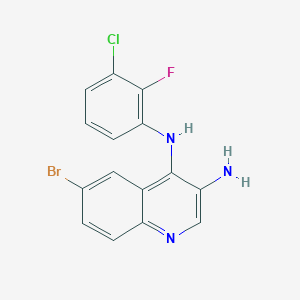
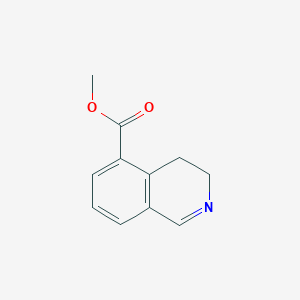
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)


![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
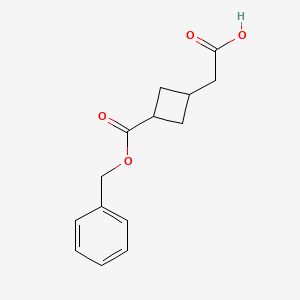
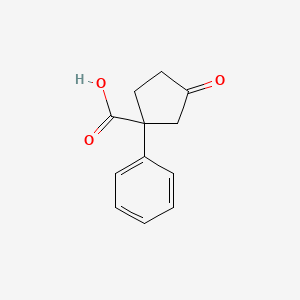
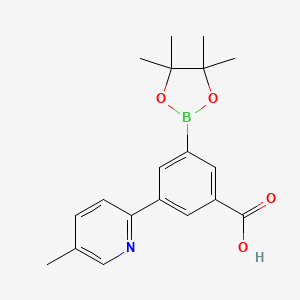
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
